![molecular formula C11H22N2O B8378596 3-[(Hexylamino)carbonyl]pyrrolidine](/img/structure/B8378596.png)
3-[(Hexylamino)carbonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Hexylamino)carbonyl]pyrrolidine is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolidine derivatives, including 3-[(Hexylamino)carbonyl]pyrrolidine. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrrolidinone-hydrazone derivatives were effective against human melanoma and prostate cancer cell lines, showcasing their selectivity and potency .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
The selectivity of these compounds suggests that modifications to the pyrrolidine structure can enhance their efficacy against specific cancer types.
Other Therapeutic Potential
Beyond anticancer applications, pyrrolidine derivatives have been investigated for their potential in treating various conditions. For example, some studies have identified their roles as anti-inflammatory agents and in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders .
Table 2: Other Therapeutic Applications of Pyrrolidine Derivatives
Application Type | Mechanism of Action | References |
---|---|---|
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
Neurotransmitter modulation | Serotonin receptor interaction |
Case Study 1: Anticancer Efficacy
A notable case study involved the synthesis and evaluation of novel pyrrolidine derivatives against multiple cancer cell lines. The study found that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like tamoxifen, indicating a promising avenue for further research into new cancer therapies .
Case Study 2: Antibacterial Properties
Another study explored the antibacterial activity of pyrrolidine derivatives. It was found that specific compounds not only inhibited bacterial growth but also suppressed biofilm formation, suggesting their potential utility in treating infections resistant to conventional antibiotics .
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-hexylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-5-7-13-11(14)10-6-8-12-9-10/h10,12H,2-9H2,1H3,(H,13,14) |
InChI Key |
MIBYLRRFXBMJQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1CCNC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.